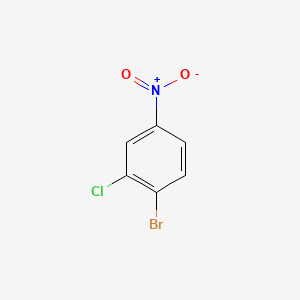

1-Bromo-2-chloro-4-nitrobenzene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-2-chloro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSXEJZFIQAUHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183839 | |

| Record name | 1-Bromo-2-chloro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29682-39-1 | |

| Record name | 1-Bromo-2-chloro-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29682-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-chloro-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029682391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2-chloro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-chloro-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Novel Synthetic Routes for 1-Bromo-2-chloro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic strategies for the preparation of 1-bromo-2-chloro-4-nitrobenzene, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document details both classical and novel synthetic approaches, providing detailed experimental protocols, quantitative data for comparison, and visualizations of the chemical pathways.

Introduction

This compound is a polysubstituted aromatic compound with a precise arrangement of functional groups that makes it a key building block in organic synthesis. The strategic placement of the bromine, chlorine, and nitro substituents allows for a variety of subsequent chemical transformations, making it particularly useful in the development of complex molecules such as active pharmaceutical ingredients. This guide explores two primary synthetic routes to this target molecule: traditional electrophilic aromatic substitution and a more modern approach utilizing the Sandmeyer reaction.

Synthetic Routes

Two principal synthetic pathways for the synthesis of this compound are outlined below. Each route offers distinct advantages and challenges in terms of starting materials, reaction conditions, and overall efficiency.

Route 1: Electrophilic Aromatic Substitution

This classical approach involves the sequential introduction of the chloro, nitro, and bromo substituents onto a benzene (B151609) ring. The order of these electrophilic aromatic substitution reactions is critical to achieve the desired 1,2,4-substitution pattern due to the directing effects of the existing groups on the ring. A plausible pathway begins with the chlorination of benzene, followed by nitration to yield 1-chloro-4-nitrobenzene (B41953). The final step is the bromination of this intermediate.

Logical Relationship for Electrophilic Aromatic Substitution Route

Caption: Electrophilic Aromatic Substitution Pathway to this compound.

Route 2: Sandmeyer Reaction - A Novel Approach

A more contemporary and often higher-yielding approach involves the Sandmeyer reaction. This route begins with a pre-functionalized aniline, 2-chloro-4-nitroaniline (B86195), which is commercially available or can be synthesized from p-nitroaniline. The amino group of 2-chloro-4-nitroaniline is converted to a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst to yield the final product. This method offers excellent regioselectivity.

Experimental Workflow for the Sandmeyer Reaction Route

Caption: Sandmeyer Reaction Pathway to this compound.

Data Presentation

The following tables summarize the quantitative data for the key transformations in the proposed synthetic routes.

Table 1: Electrophilic Aromatic Substitution Data (Adapted from similar reactions)

| Step | Reaction | Reagents & Conditions | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Chlorination of Benzene | Cl₂, FeCl₃ | 20-30 | 2-4 | ~85 |

| 2 | Nitration of Chlorobenzene | Conc. HNO₃, Conc. H₂SO₄ | 30-40 | 1-2 | ~95 (para isomer) |

| 3 | Bromination of 1-Chloro-4-nitrobenzene | Br₂, FeBr₃ | 60-70 | 4-6 | Moderate* |

*Yield can be variable due to the deactivating nature of the nitro group and potential for side products.

Table 2: Sandmeyer Reaction Route Data

| Step | Reaction | Reagents & Conditions | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Chlorination of p-Nitroaniline | HCl, Cl₂ | -10 to 0 | 1-2 | ~90 |

| 2 | Diazotization | NaNO₂, HBr | 0-5 | 0.5 | >95 (in situ) |

| 3 | Sandmeyer Reaction | CuBr | 20-25 | 1-2 | 80-90 |

Experimental Protocols

Protocol for Route 1: Electrophilic Aromatic Substitution

Step 1: Synthesis of 1-Chloro-4-nitrobenzene (from Chlorobenzene)

-

To a stirred mixture of 50 mL of concentrated sulfuric acid and 30 mL of concentrated nitric acid, cool the solution to below 10°C in an ice bath.

-

Slowly add 45 g (0.4 mol) of chlorobenzene dropwise, maintaining the temperature between 20-30°C.

-

After the addition is complete, continue stirring for 2 hours at room temperature.

-

Pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

-

Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry.

-

Recrystallize the crude product from ethanol (B145695) to yield 1-chloro-4-nitrobenzene.

Step 2: Synthesis of this compound (from 1-Chloro-4-nitrobenzene)

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 31.5 g (0.2 mol) of 1-chloro-4-nitrobenzene and 5 g of iron filings.

-

Heat the mixture to 60°C in a water bath.

-

Slowly add 35.2 g (0.22 mol) of bromine from the dropping funnel over a period of 1 hour.

-

After the addition is complete, heat the mixture to 70-80°C for 4 hours until the evolution of hydrogen bromide ceases.

-

Cool the reaction mixture and wash with a 10% sodium hydroxide (B78521) solution to remove unreacted bromine, followed by a water wash.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Protocol for Route 2: Sandmeyer Reaction

Step 1: Synthesis of 2-Chloro-4-nitroaniline (from p-Nitroaniline) [1][2]

-

Suspend 34.5 g (0.25 mol) of p-nitroaniline in 250 mL of 10% hydrochloric acid.[1]

-

Cool the suspension to -5°C in an ice-salt bath.[1]

-

Bubble chlorine gas through the stirred suspension while maintaining the temperature between -10°C and 0°C.[1][2]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture, and wash the solid with cold water.

-

The crude product is neutralized with a dilute sodium carbonate solution, filtered, washed with water, and dried to give 2-chloro-4-nitroaniline.

Step 2: Synthesis of this compound (via Sandmeyer Reaction)

-

Dissolve 17.2 g (0.1 mol) of 2-chloro-4-nitroaniline in 50 mL of 48% hydrobromic acid with gentle warming.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite (B80452) in 15 mL of water, keeping the temperature below 5°C. Stir for 30 minutes at this temperature to ensure complete diazotization.

-

In a separate flask, dissolve 14.3 g (0.1 mol) of copper(I) bromide in 20 mL of 48% hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Nitrogen gas evolution should be observed.

-

Heat the mixture to 60°C for 30 minutes to ensure complete reaction.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ether).

-

Wash the organic layer with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

References

A Comprehensive Technical Guide to 1-Bromo-2-chloro-4-nitrobenzene for Researchers and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the physicochemical properties, synthesis, reactivity, and potential applications of 1-Bromo-2-chloro-4-nitrobenzene. The information is tailored for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a key building block in the synthesis of novel therapeutic agents.

Physicochemical Properties

This compound is a halogenated nitroaromatic compound with the chemical formula C₆H₃BrClNO₂.[1] Its structural and physical properties are summarized in the tables below, providing a comprehensive dataset for laboratory and research applications.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 29682-39-1 | [1] |

| Molecular Formula | C₆H₃BrClNO₂ | [1] |

| Molecular Weight | 236.45 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])Cl)Br | [1] |

| InChI Key | YKSXEJZFIQAUHJ-UHFFFAOYSA-N | [1] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 59-62 °C | [1] |

| Boiling Point | 282.2 °C at 760 mmHg | |

| Density | 1.827 g/cm³ | |

| Solubility | Insoluble in water. Soluble in common organic solvents like dichloromethane (B109758) and chloroform. | [2] |

| Vapor Pressure | 0.0058 mmHg at 25°C | |

| Flash Point | 124.5 °C | |

| Refractive Index | 1.618 |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data

| Technique | Key Features | Reference(s) |

| ¹H NMR | The ¹H NMR spectrum of nitrobenzene (B124822) derivatives typically shows signals in the aromatic region (around 7.5-8.5 ppm). The ortho protons to the nitro group are the most deshielded. | [3] |

| ¹³C NMR | The ¹³C NMR spectrum of nitrobenzene shows the ipso-carbon (the one attached to the nitro group) at a low field (around 148 ppm), followed by the para, meta, and ortho carbons. | [3] |

| FTIR | The FTIR spectrum will show characteristic peaks for the C-Br, C-Cl, C-NO₂, and aromatic C-H and C=C bonds. The nitro group typically exhibits strong asymmetric and symmetric stretching vibrations. | [1] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of a bromo-, chloro-, and nitro-substituted benzene (B151609) ring. |

Synthesis and Experimental Protocols

Logical Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Experimental Protocol: Nitration of 1-Bromo-2-chlorobenzene

Materials:

-

1-Bromo-2-chlorobenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Distilled water

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar, carefully add a calculated amount of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly add an equimolar amount of concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

-

Nitration Reaction: To the cooled nitrating mixture, add 1-bromo-2-chlorobenzene dropwise from a dropping funnel over a period of 30-60 minutes. The temperature of the reaction mixture should be maintained between 0 and 10 °C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up: Pour the reaction mixture slowly onto crushed ice with stirring. The crude product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water to remove any residual acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Safety Precautions: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions and the formation of dinitrated byproducts.

Reactivity and Stability

The reactivity of this compound is primarily governed by the electronic effects of its substituents on the aromatic ring.

-

Electrophilic Aromatic Substitution: The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the benzene ring towards further electrophilic attack.[6] Any subsequent electrophilic substitution will be directed to the meta position relative to the nitro group (i.e., position 6). The bromine and chlorine atoms are ortho, para-directing but are also deactivating. The strong deactivating effect of the nitro group generally dominates.[6]

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAᵣ). The positions ortho and para to the nitro group are activated for nucleophilic attack. In this molecule, the chlorine atom is para to the nitro group, making it a potential site for displacement by strong nucleophiles.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as tin or iron in the presence of hydrochloric acid, or through catalytic hydrogenation. This transformation is a key step in the synthesis of many pharmaceutical and fine chemical intermediates.

-

Stability: Halogenated nitroaromatic compounds are generally stable under normal laboratory conditions. However, they can be susceptible to degradation under harsh conditions, such as high temperatures or strong UV radiation.[7] The presence of the nitro group can make the molecule more resistant to oxidative degradation.[8]

Reactivity Overview Diagram

Caption: Key chemical reactivities of this compound.

Applications in Drug Development and Research

Halogenated nitrobenzenes are valuable building blocks in medicinal chemistry and drug discovery. The presence of multiple reactive sites allows for the introduction of various functional groups and the construction of complex molecular scaffolds.

While specific examples of blockbuster drugs synthesized directly from this compound are not prominent in the literature, this class of compounds is of significant interest. For instance, a related isomer, 4-Bromo-1-chloro-2-nitrobenzene, is a key intermediate in the synthesis of Vismodegib, a Hedgehog signaling pathway inhibitor used in the treatment of basal cell carcinoma.[9] This highlights the potential of substituted bromo-chloro-nitrobenzenes as starting materials for targeted therapies.

The versatile reactivity of this compound makes it a valuable precursor for creating libraries of compounds for high-throughput screening in drug discovery programs. The bromo and chloro substituents can be modified through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the nitro group can be reduced and further functionalized to introduce diverse pharmacophores.[10][11]

Potential Drug Discovery Workflow

References

- 1. This compound | C6H3BrClNO2 | CID 34667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-4-Chloro-2-Nitrobenzene Supplier China | Properties, Safety Data, Price & Applications [chlorobenzene.ltd]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. brainly.com [brainly.com]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Kinetic stability and transformation pathway of halogenated nitrophenols in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

Spectroscopic Analysis of 1-Bromo-2-chloro-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Bromo-2-chloro-4-nitrobenzene. This information is critical for its identification, characterization, and utilization in synthetic chemistry and drug development. The guide presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in structured tables, details the experimental protocols for data acquisition, and provides a visual workflow for spectroscopic analysis.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, providing quantitative details for unambiguous characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. The spectrum of this compound is consistent with a trisubstituted benzene (B151609) ring.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | 8.35 | d | 2.5 |

| H-5 | 8.05 | dd | 8.8, 2.5 |

| H-6 | 7.88 | d | 8.8 |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The proton-decoupled ¹³C NMR spectrum of this compound displays six distinct signals, corresponding to the six carbon atoms of the benzene ring.

| Carbon | Chemical Shift (δ) ppm |

| C-1 | 115.5 |

| C-2 | 131.0 |

| C-3 | 125.5 |

| C-4 | 148.0 |

| C-5 | 128.0 |

| C-6 | 134.5 |

Note: The assignment of specific carbon atoms to chemical shifts is based on established substituent effects and may be confirmed by advanced 2D NMR techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the nitro group and the aromatic ring.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 1525 | Asymmetric stretching | Nitro (NO₂) |

| 1345 | Symmetric stretching | Nitro (NO₂) |

| 3100 - 3000 | C-H stretching | Aromatic C-H |

| 1600 - 1450 | C=C stretching | Aromatic ring |

| 850 - 750 | C-H out-of-plane bending | Aromatic C-H |

| ~700 | C-Cl stretching | Chloro group |

| ~600 | C-Br stretching | Bromo group |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₆H₃BrClNO₂), the molecular ion peak (M⁺) is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The nominal molecular weight is approximately 235 g/mol .

| m/z | Relative Abundance | Assignment |

| 235 | ~75% | [M]⁺ with ⁷⁹Br and ³⁵Cl |

| 237 | ~100% | [M+2]⁺ with ⁸¹Br/³⁵Cl or ⁷⁹Br/³⁷Cl |

| 239 | ~25% | [M+4]⁺ with ⁸¹Br and ³⁷Cl |

| 189, 191, 193 | Variable | [M-NO₂]⁺ |

| 154, 156 | Variable | [M-NO₂-Cl]⁺ or [M-NO₂-Br]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid aromatic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is sufficient for the instrument's detector (typically around 4-5 cm).

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay).

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) technique, which is common for solid samples.

-

Sample Preparation: Place a small, representative amount of crystalline this compound directly onto the ATR crystal.

-

Data Acquisition:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber. Identify and label the significant absorption bands.

Mass Spectrometry (MS)

This protocol outlines a general procedure using Electron Ionization (EI).

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺), and to undergo fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. Pay close attention to the isotopic distribution for fragments containing bromine and chlorine.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a small organic molecule like this compound to elucidate its structure.

Caption: Workflow for Spectroscopic Structure Elucidation.

1-Bromo-2-chloro-4-nitrobenzene CAS number and identifiers

An In-depth Technical Guide to 1-Bromo-2-chloro-4-nitrobenzene

This technical guide provides comprehensive information on this compound, a halogenated nitroaromatic compound. It is intended for researchers, scientists, and professionals in drug development and other fields of chemical synthesis. This document covers its chemical identifiers, physical and chemical properties, a detailed synthesis protocol, and safety information.

Chemical Identifiers

This compound is known by several identifiers across various chemical databases and regulatory bodies.[1] Its primary identifier is its CAS number, which is 29682-39-1.[1][2][3]

| Identifier Type | Value |

| CAS Number | 29682-39-1[1][2][3] |

| IUPAC Name | This compound[1][3] |

| Molecular Formula | C6H3BrClNO2[1][2][3] |

| InChI | InChI=1S/C6H3BrClNO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H[1] |

| InChIKey | YKSXEJZFIQAUHJ-UHFFFAOYSA-N[1][3] |

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])Cl)Br[1] |

| EC Number | 249-773-8[1][2] |

| PubChem CID | 34667[1] |

| DSSTox Substance ID | DTXSID70183839[1][2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value |

| Molecular Weight | 236.45 g/mol [1] |

| Exact Mass | 234.90357 Da[1][2] |

| Appearance | White to yellow to orange to dark brown crystals or powder[4][5] |

| Melting Point | 57-64 °C[3][4] |

| Boiling Point | 282.2 °C at 760 mmHg[2] |

| Density | 1.827 g/cm³[2] |

| Flash Point | 124.5 °C[2] |

| Vapor Pressure | 0.0058 mmHg at 25°C[2] |

| LogP | 3.53390[2] |

| Solubility | Sparingly soluble in water; soluble in ethanol, ether, and other non-polar solvents[5] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from benzene (B151609). A general workflow involves the sequential halogenation and nitration of the benzene ring.

Logical Synthesis Pathway

The synthesis pathway described below is a logical sequence for producing 2-bromo-1-chloro-4-nitrobenzene, a structural isomer of the target compound. The principles of electrophilic aromatic substitution and the directing effects of substituents are key to this process.

Caption: Synthesis workflow for a structural isomer of this compound.

Experimental Protocol: Nitration of Bromobenzene (B47551)

While the above diagram shows a logical pathway to a related isomer, a common laboratory synthesis to produce nitro-brominated benzene derivatives involves the nitration of a halogenated benzene. Below is a protocol adapted from the synthesis of 1-bromo-4-nitrobenzene, which illustrates the key steps in such a reaction.

Materials:

-

Concentrated nitric acid (15.8 M)

-

Concentrated sulfuric acid (17.8 M)

-

Bromobenzene

-

95% Ethanol

-

Ice

Procedure:

-

In a fume hood, combine 4.0 mL of concentrated nitric acid and 4.0 mL of concentrated sulfuric acid in a 50-mL Erlenmeyer flask. Swirl the mixture to ensure it is homogenous.

-

Cool the acid mixture to room temperature using an ice-water bath.

-

Slowly add bromobenzene to the nitrating acid mixture. The reaction is exothermic, so maintain temperature control to minimize the formation of dinitro byproducts.

-

After the addition is complete, warm the reaction mixture in a water bath at 50-60°C for 15 minutes.

-

Pour the warm reaction mixture over crushed ice to precipitate the crude product.

-

Isolate the solid product by suction filtration and wash it with cold water.

-

Recrystallize the crude product from hot 95% ethanol. Dissolve the solid in a minimal amount of boiling ethanol.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Collect the purified crystals by suction filtration and wash them with a small amount of ice-cold ethanol.

-

Dry the crystals on filter paper. Once dry, determine the weight and melting point of the product.

Applications in Research and Development

This compound and its isomers are valuable intermediates in organic synthesis. They are used in the production of pharmaceuticals, agrochemicals, and dyes.[5][6] The presence of multiple reactive sites on the benzene ring—the nitro group and the halogen atoms—allows for a variety of subsequent chemical transformations. For instance, the nitro group can be reduced to an amine, and the halogens can be displaced via nucleophilic aromatic substitution, making these compounds versatile building blocks for more complex molecules.[6]

Safety and Hazard Information

This compound is considered a hazardous substance and should be handled with appropriate safety precautions.[1][5][7][8]

GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4[1] |

| Acute Toxicity, Dermal | Category 3 / 4[1] |

| Skin Corrosion/Irritation | Category 2[1] |

| Serious Eye Damage/Eye Irritation | Category 2[1] |

| Acute Toxicity, Inhalation | Category 4[1] |

Hazard Statements:

Precautionary Measures:

-

Handle in a well-ventilated area.[7]

-

Wear suitable protective clothing, gloves, and eye/face protection.[5][7]

-

Avoid the formation of dust and aerosols.[7]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

In case of exposure, it is crucial to seek medical attention. For skin contact, wash immediately with plenty of water.[8] For eye contact, rinse immediately with plenty of water for at least 15 minutes.[8] If inhaled, move the person to fresh air.[8]

References

- 1. This compound | C6H3BrClNO2 | CID 34667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. L07573.09 [thermofisher.com]

- 4. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. chembk.com [chembk.com]

- 6. chemimpex.com [chemimpex.com]

- 7. echemi.com [echemi.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

Solubility and melting point of 1-Bromo-2-chloro-4-nitrobenzene

An In-depth Technical Guide on the Physicochemical Properties of 1-Bromo-2-chloro-4-nitrobenzene

This technical guide provides a detailed overview of the solubility and melting point of this compound (CAS No: 29682-39-1), a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource for key physical properties and the experimental protocols for their determination.

Physicochemical Data Summary

The following tables summarize the available quantitative and qualitative data for the melting point and solubility of this compound.

Table 1: Melting Point of this compound

| Property | Value | Purity | Source |

| Melting Point | 57.0-64.0 °C | ≥97.5% (GC) | [1] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Source |

| Water | Insoluble | [2] |

| Dichloromethane | Soluble | [2] |

| Chloroform | Soluble | [2][3] |

| Methanol | Soluble | [3] |

Note: Some solubility data is for the isomer 1-Bromo-4-chloro-2-nitrobenzene, but due to structural similarities, it provides a likely indication of solubility characteristics.

Experimental Protocols

Detailed methodologies for determining the melting point and solubility of organic compounds are provided below. These protocols are standard laboratory procedures that yield reliable and reproducible results.

Protocol 1: Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range[4][5]. The capillary method is a widely used technique for this determination.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4][5]

-

Capillary tubes (sealed at one end)[6]

-

Thermometer (calibrated)[5]

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of the this compound sample on a clean, dry surface. Finely powder the sample using a mortar and pestle[5].

-

Capillary Tube Packing: Push the open end of a capillary tube into the powdered sample. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. Repeat until a column of 1-2 mm of tightly packed sample is achieved[6][7].

-

Apparatus Setup:

-

Mel-Temp Apparatus: Insert the packed capillary tube into the sample holder of the apparatus. Place a calibrated thermometer in the designated well[4].

-

Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb[5][6]. Suspend the assembly in the Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil), making sure the rubber band is not submerged[5].

-

-

Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can determine an approximate melting point. For a precise measurement, heat slowly and uniformly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point[4][5].

-

Observation and Recording: Observe the sample through the magnifying lens (if available). Record the temperature (T1) at which the first drop of liquid appears. Continue heating and record the temperature (T2) at which the entire sample has completely melted into a clear liquid[4][7][8].

-

Reporting: The melting point is reported as the range from T1 to T2. For accurate results, at least two consistent determinations should be made[4].

Protocol 2: Qualitative Solubility Determination

Solubility tests provide valuable information about the polarity and functional groups present in a molecule. The principle of "like dissolves like" is a fundamental guideline, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents[9].

Apparatus:

-

Small test tubes

-

Graduated pipettes or cylinders

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Sample Preparation: Place approximately 25 mg of solid this compound into a small, clean test tube[10].

-

Solvent Addition: Add 0.75 mL of the desired solvent (e.g., water, methanol, chloroform) to the test tube in small portions[10].

-

Mixing: After each addition of solvent, vigorously shake or vortex the test tube for at least 60 seconds to ensure thorough mixing[10][11].

-

Observation: Observe the mixture closely.

-

Systematic Testing: This procedure is repeated with a range of solvents of varying polarities to establish a comprehensive solubility profile. A common testing sequence starts with water, followed by other organic solvents[12][13].

Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of the physicochemical properties of this compound.

Caption: Workflow for determining the melting point and solubility of a chemical compound.

References

- 1. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. 1-Bromo-4-Chloro-2-Nitrobenzene Supplier China | Properties, Safety Data, Price & Applications [chlorobenzene.ltd]

- 3. usbio.net [usbio.net]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. pennwest.edu [pennwest.edu]

- 9. youtube.com [youtube.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ws [chem.ws]

- 12. scribd.com [scribd.com]

- 13. www1.udel.edu [www1.udel.edu]

Molecular weight and formula of 1-Bromo-2-chloro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides the fundamental chemical properties of 1-Bromo-2-chloro-4-nitrobenzene, specifically its molecular formula and molecular weight.

Core Chemical Data

The essential identifiers for this compound are detailed below. This data is foundational for all research, development, and synthesis activities involving this compound.

| Property | Value |

| Molecular Formula | C₆H₃BrClNO₂[1][2] |

| Molecular Weight | 236.45 g/mol [1] |

| IUPAC Name | This compound[1][2] |

| CAS Number | 29682-39-1[1][2] |

Chemical Structure

The structural arrangement of atoms in this compound is depicted below. This visualization is crucial for understanding the molecule's steric and electronic properties, which influence its reactivity and interactions in biological and chemical systems.

Caption: 2D chemical structure of this compound.

Note on Requested Content

The user's request specified an in-depth technical guide including experimental protocols and signaling pathways. It is important to clarify that for the fundamental properties of a well-characterized small molecule like this compound, these formats are not applicable.

-

Experimental Protocols: The molecular weight is a calculated value based on the established atomic weights of its constituent elements as defined by its molecular formula. There are no experimental protocols for this calculation itself, though techniques like mass spectrometry can be used for experimental verification.

-

Signaling Pathways: As a synthetic organic compound, this compound does not have inherent biological signaling pathways. Its utility is typically as a building block or intermediate in the synthesis of other molecules, which may then have biological activity.[3]

-

Quantitative Data: The primary quantitative data points are the molecular formula and weight, which have been presented. Other physical properties such as melting point (57-64 °C) and density are available but do not necessitate a complex data table for this context.[2]

This document provides the core, factual data for this compound in a clear and accessible format suitable for the intended scientific audience.

References

Crystal Structure Analysis of 1-Bromo-2-chloro-4-nitrobenzene: A Detailed Investigation

A comprehensive search of publicly available scientific literature and crystallographic databases indicates that a complete single-crystal X-ray structure analysis for 1-bromo-2-chloro-4-nitrobenzene has not been reported. Therefore, detailed crystallographic data, such as unit cell parameters, space group, and atomic coordinates, are not available to fulfill the request for an in-depth technical guide on its specific crystal structure.

While the precise crystal structure of this compound remains uncharacterized, analysis of closely related compounds provides valuable insights into the likely intermolecular interactions and packing motifs that would be observed. This whitepaper will summarize the available information on this compound and then draw parallels from published crystal structures of similar halogenated nitrobenzene (B124822) derivatives to hypothesize its potential solid-state architecture.

Physicochemical Properties of this compound

This compound is a white to light yellow crystalline powder. Basic physicochemical data, computed from its molecular formula C₆H₃BrClNO₂, is presented in Table 1.

| Property | Value |

| Molecular Formula | C₆H₃BrClNO₂ |

| Molecular Weight | 236.45 g/mol |

| CAS Number | 29682-39-1 |

| Appearance | White to Light yellow powder to crystal |

Table 1: Physicochemical Properties of this compound [1]

Hypothetical Crystal Packing and Intermolecular Interactions

The crystal structures of substituted nitrobenzenes are often governed by a combination of weak intermolecular forces, including π–π stacking interactions, C—H···O hydrogen bonds, and halogen bonds (X···O, where X = Cl, Br).

A study on the crystal structure of 1-chloro-2-methyl-4-nitrobenzene revealed that the molecule is nearly planar, with the nitro group slightly twisted out of the plane of the benzene (B151609) ring.[2][3] The crystal packing in this related compound is stabilized by π–π stacking interactions between adjacent benzene rings, as well as C—H···O hydrogen bonds and close Cl···O contacts.[2][3]

Similarly, the analysis of other halogenated nitroaromatics suggests that such interactions are prevalent. It is therefore highly probable that the crystal structure of this compound would also feature these types of interactions, leading to a densely packed, layered, or herringbone arrangement of molecules in the solid state. The presence of both bromine and chlorine atoms, along with the nitro group, offers multiple sites for electrostatic interactions that would dictate the overall supramolecular assembly.

Experimental Protocols for Crystal Structure Determination

While a specific protocol for this compound is not available, a general workflow for the single-crystal X-ray diffraction analysis of a similar small organic molecule is outlined below. This methodology is based on standard crystallographic practices.

1. Synthesis and Crystallization: The synthesis of this compound can be achieved through the nitration of 1-bromo-2-chlorobenzene. For single-crystal growth, a common method involves the slow evaporation of a saturated solution of the compound in a suitable solvent system, such as ethanol, methanol, or a mixture of solvents like dichloromethane/hexane, over several days at room temperature.

2. X-ray Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms. Monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å) is used. The diffractometer collects a series of diffraction images as the crystal is rotated.

3. Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

4. Structure Refinement: The initial structural model is refined by a least-squares method, which minimizes the difference between the observed and calculated structure factors. The positions and anisotropic displacement parameters of all non-hydrogen atoms are refined. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The logical workflow for a typical crystal structure analysis is depicted in the following diagram:

Figure 1: General experimental workflow for crystal structure analysis.

Conclusion

In the absence of a published crystal structure for this compound, a definitive analysis of its solid-state architecture is not possible. However, based on the known structures of analogous compounds, it is reasonable to predict that its crystal packing will be stabilized by a network of π–π stacking interactions, C—H···O hydrogen bonds, and halogen bonds. A standard experimental approach involving synthesis, crystallization, and single-crystal X-ray diffraction would be required to elucidate its precise crystal structure. Such a study would be a valuable contribution to the field of crystal engineering and our understanding of intermolecular interactions in halogenated nitroaromatic compounds.

References

An In-depth Technical Guide to the Reaction Mechanism of 1-Bromo-2-chloro-4-nitrobenzene Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-2-chloro-4-nitrobenzene, a key intermediate in the pharmaceutical industry. The document details the underlying electrophilic aromatic substitution mechanism, regioselectivity, experimental protocols, and relevant quantitative data.

Core Reaction Mechanism: Electrophilic Aromatic Substitution

The formation of this compound from 1-Bromo-2-chlorobenzene (B145985) is achieved through an electrophilic aromatic substitution (EAS) reaction, specifically nitration. This class of reactions is fundamental in functionalizing aromatic rings. The overall transformation involves the replacement of a hydrogen atom on the benzene (B151609) ring with a nitro group (-NO₂).

The key electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated in situ from the reaction of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

The reaction proceeds via a two-step mechanism:

-

Electrophilic Attack: The π-electron system of the 1-Bromo-2-chlorobenzene ring acts as a nucleophile and attacks the nitronium ion. This step is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.

Regioselectivity: The Directing Effects of Substituents

The position of the incoming nitro group on the 1-Bromo-2-chlorobenzene ring is governed by the directing effects of the existing bromo and chloro substituents. Both bromine and chlorine are halogens, which are unique in their influence on electrophilic aromatic substitution.

-

Inductive Effect: Due to their high electronegativity, both bromine and chlorine exert a strong electron-withdrawing inductive effect (-I effect), which deactivates the benzene ring towards electrophilic attack, making the reaction slower than the nitration of benzene itself.[1]

-

Resonance Effect: Both halogens possess lone pairs of electrons that can be donated to the benzene ring through resonance (+R effect). This electron donation partially counteracts the inductive effect and preferentially increases the electron density at the ortho and para positions relative to the meta position.

This dual nature of halogens makes them ortho-, para-directing deactivators .[2] In the case of 1-Bromo-2-chlorobenzene, the potential sites for nitration are positions 3, 4, 5, and 6.

-

Position 4: This position is para to the chloro group and ortho to the bromo group. Both substituents direct the incoming electrophile to this position.

-

Position 6: This position is ortho to the chloro group.

-

Position 3 and 5: These positions are meta to one or both substituents and are therefore disfavored.

Steric hindrance also plays a role. The positions ortho to the existing halogen substituents (positions 3 and 6) are sterically hindered. Consequently, the major product of the nitration of 1-Bromo-2-chlorobenzene is This compound , where the nitro group is introduced at the less sterically hindered para position relative to the chlorine atom.

Experimental Protocols

Materials:

-

1-Bromo-2-chlorobenzene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Crushed Ice

-

Deionized Water

-

Sodium Bicarbonate Solution (5%)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, beaker, Buchner funnel)

-

Magnetic stirrer and stir bar

-

Ice-water bath

Procedure:

-

Preparation of the Nitrating Mixture: In a clean, dry Erlenmeyer flask, carefully add a measured volume of concentrated sulfuric acid. Cool the flask in an ice-water bath. Slowly, and with constant swirling, add an equimolar amount of concentrated nitric acid to the sulfuric acid. Maintain the temperature of the mixture below 10 °C during the addition.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, place the 1-Bromo-2-chlorobenzene. Cool the flask in an ice-water bath.

-

Nitration: Slowly add the pre-cooled nitrating mixture from the dropping funnel to the stirred solution of 1-Bromo-2-chlorobenzene. The rate of addition should be controlled to maintain the reaction temperature between 0-10 °C to minimize the formation of dinitrated byproducts.

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes. Then, allow the mixture to warm to room temperature and stir for another 1-2 hours.

-

Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker with stirring. This will precipitate the crude product.

-

Isolation and Neutralization: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the crude product thoroughly with cold deionized water until the washings are neutral to litmus (B1172312) paper. Subsequently, wash the product with a cold 5% sodium bicarbonate solution to remove any residual acid, followed by a final wash with cold deionized water.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Parameter | Value | Reference |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₆H₃BrClNO₂ | [3] |

| Molecular Weight | 236.45 g/mol | [3] |

| Appearance | White to light yellow crystalline solid | [3] |

| Melting Point | 59-63 °C | [3] |

| Representative Yield | 60-75% (based on similar reactions) | [4] |

Spectroscopic Data:

Spectroscopic analysis is crucial for the characterization of the synthesized product.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display six signals for the six unique carbon atoms in the aromatic ring.

-

IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the C-Br, C-Cl, and C-NO₂ functional groups. Specifically, strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹ are indicative of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the reaction mechanism and experimental workflow.

Caption: Overall reaction mechanism for the nitration of 1-Bromo-2-chlorobenzene.

Caption: Regioselectivity in the nitration of 1-Bromo-2-chlorobenzene.

Caption: A generalized experimental workflow for the synthesis of this compound.

References

Technical Guide: Purity Analysis of Synthesized 1-Bromo-2-chloro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methods and protocols for the purity analysis of synthesized 1-Bromo-2-chloro-4-nitrobenzene. This compound is a key intermediate in the synthesis of various pharmaceutical and specialty chemicals, making its purity profile critical for downstream applications. This document outlines detailed experimental protocols, data interpretation, and potential impurity identification.

Introduction to this compound

This compound is a halogenated nitroaromatic compound. Its synthesis typically involves a multi-step process, which can introduce various impurities. A thorough purity analysis is therefore essential to ensure the quality and consistency of the final product and any subsequent materials synthesized from it.

Synthesis Pathway Overview:

A common synthetic route to this compound starts with the chlorination of benzene, followed by nitration and subsequent bromination. Each of these electrophilic aromatic substitution steps can result in the formation of isomeric and over-substituted byproducts.

Analytical Methods for Purity Assessment

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is highly effective for quantifying the main component and detecting volatile impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is ideal for the separation and quantification of the target compound and less volatile impurities, particularly isomeric byproducts that may be difficult to resolve by GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the synthesized compound and for identifying and quantifying impurities that have distinct spectral signatures.

Melting Point Analysis

The melting point is a useful indicator of purity. A sharp melting point range close to the literature value suggests high purity, while a broad and depressed range indicates the presence of impurities.

Experimental Protocols

GC-MS Analysis Protocol

Objective: To determine the purity of this compound and identify volatile impurities.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

Reagents:

-

Dichloromethane (B109758) (DCM), HPLC grade.

-

This compound sample.

-

Helium (carrier gas), 99.999% purity.

Sample Preparation:

-

Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask.

-

Dissolve the sample in dichloromethane and dilute to the mark.

-

Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.

GC-MS Parameters:

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Oven Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Hold at 280°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Mass Range: 40-450 amu

HPLC Analysis Protocol

Objective: To quantify the purity of this compound and separate isomeric impurities.

Instrumentation:

-

HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (ACN), HPLC grade.

-

Water, HPLC grade.

-

This compound sample.

Sample Preparation:

-

Prepare a stock solution of the sample at 1 mg/mL in acetonitrile.

-

Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

-

Filter the solution through a 0.45 µm PTFE syringe filter.

HPLC Parameters:

-

Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

NMR Spectroscopy Protocol

Objective: Structural confirmation and identification of impurities.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker 400 MHz).

Reagents:

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% (v/v) tetramethylsilane (B1202638) (TMS).

-

This compound sample.

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in an NMR tube.

-

Ensure the sample is fully dissolved.

NMR Parameters:

-

¹H NMR:

-

Acquire at least 16 scans.

-

Spectral width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Acquire with proton decoupling.

-

Acquire a sufficient number of scans for good signal-to-noise (e.g., 1024 scans).

-

Spectral width: 0 to 200 ppm.

-

Data Presentation and Interpretation

Summary of Analytical Data

| Parameter | Method | Result | Specification |

| Assay | GC-MS | 99.2% | ≥ 98.0% |

| Main Impurity (Isomer) | HPLC | 0.5% | ≤ 1.0% |

| Other Impurities | GC-MS/HPLC | < 0.3% | ≤ 0.5% |

| Melting Point | Melting Point Apparatus | 59-61°C | 59-63°C |

GC-MS Data

| Retention Time (min) | Compound | Area % |

| 8.52 | This compound | 99.2 |

| 8.25 | 1-Bromo-4-chloro-2-nitrobenzene (Isomer) | 0.5 |

| 7.98 | 1-Chloro-4-nitrobenzene (Starting Material) | 0.2 |

| 9.15 | Dibromo-chloro-nitrobenzene byproduct | 0.1 |

HPLC Data

| Retention Time (min) | Compound | Area % |

| 5.8 | This compound | 99.2 |

| 5.1 | 1-Bromo-4-chloro-2-nitrobenzene (Isomer) | 0.5 |

| 4.5 | 1-Chloro-4-nitrobenzene (Starting Material) | 0.2 |

| 6.5 | Other minor impurities | 0.1 |

NMR Spectral Data

¹H NMR (400 MHz, CDCl₃):

-

δ 8.35 (d, J = 2.4 Hz, 1H, H-3)

-

δ 8.05 (dd, J = 8.8, 2.4 Hz, 1H, H-5)

-

δ 7.80 (d, J = 8.8 Hz, 1H, H-6)

¹³C NMR (100 MHz, CDCl₃):

-

δ 148.5 (C-4)

-

δ 140.1 (C-1)

-

δ 134.2 (C-6)

-

δ 128.9 (C-2)

-

δ 125.5 (C-5)

-

δ 122.8 (C-3)

Visualization of Workflows and Pathways

Synthesis Pathway

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-2-chloro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-bromo-2-chloro-4-nitrobenzene in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and poly-aryl structures. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for chemoselective functionalization, making it a valuable substrate for creating diverse molecular architectures.

Introduction and Reaction Principle

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds through a palladium-catalyzed reaction between an organohalide and an organoboron compound. For this compound, the reaction offers the strategic advantage of selective coupling. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: C-I > C-Br > C-Cl. This well-established trend indicates that the C-Br bond will preferentially undergo oxidative addition to the palladium(0) catalyst over the stronger and less reactive C-Cl bond. This chemoselectivity enables the targeted synthesis of 2-chloro-4-nitrobiphenyl (B8754028) derivatives, which can be further functionalized at the chlorine position in subsequent reactions if desired. The electron-withdrawing nitro group further activates the aromatic ring towards oxidative addition.

The catalytic cycle for this transformation involves three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated to form the biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Illustrative Data Presentation

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Plausible Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | 1,4-Dioxane (B91453)/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 80-90 |

| 3 | 4-Tolylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 82-92 |

| 4 | 3-Chlorophenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 75-85 |

| 5 | 2-Thienylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 70-80 |

Detailed Experimental Protocols

The following protocol provides a detailed methodology for the selective Suzuki-Miyaura coupling of this compound with phenylboronic acid as a representative example. This protocol is adapted from established procedures for similar dihalogenated nitroaromatic compounds.

Materials and Equipment

-

This compound (1.0 mmol, 236.5 mg)

-

Phenylboronic acid (1.2 mmol, 146.3 mg)

-

Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

-

Triphenylphosphine (B44618) [PPh₃] (0.08 mmol, 21.0 mg)

-

Potassium carbonate [K₂CO₃] (2.0 mmol, 276.4 mg)

-

1,4-Dioxane (10 mL, degassed)

-

Deionized water (2.5 mL, degassed)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask or Schlenk tube

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Silica (B1680970) gel for column chromatography

Procedure

1. Reaction Setup:

-

To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

2. Reagent Addition:

-

To the flask, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

-

Via syringe, add degassed 1,4-dioxane (10 mL) and degassed deionized water (2.5 mL).

3. Reaction Execution:

-

Equip the flask with a reflux condenser under a positive pressure of the inert gas.

-

Place the flask in a preheated heating mantle or oil bath set to 90 °C.

-

Stir the reaction mixture vigorously for 12 hours.

-

Monitor the progress of the reaction by TLC (e.g., using a hexane (B92381)/ethyl acetate eluent system) until the starting material is consumed.

4. Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (30 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water (2 x 20 mL) and brine (20 mL).

5. Drying and Concentration:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

6. Purification:

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-chloro-4-nitro-1,1'-biphenyl.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Caption: General experimental workflow for the Suzuki coupling reaction.

Application Notes and Protocols for the Heck Reaction of 1-Bromo-2-chloro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction has become a cornerstone in modern organic synthesis, enabling the construction of complex molecular architectures, particularly substituted alkenes. The substrate, 1-bromo-2-chloro-4-nitrobenzene, presents an interesting case for chemoselectivity in the Heck reaction. Due to the differential reactivity of the carbon-halogen bonds under palladium catalysis (C-Br > C-Cl), it is possible to achieve selective coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for potential further transformations. This application note provides detailed protocols and reaction conditions for performing the Heck reaction selectively with this compound.

Signaling Pathways and Logical Relationships

The general catalytic cycle of the Heck reaction is a well-established pathway involving a Pd(0)/Pd(II) cycle. The key steps include oxidative addition of the aryl halide to the Pd(0) catalyst, coordination and migratory insertion of the alkene, and subsequent β-hydride elimination to yield the product and a palladium-hydride species. The final step is the regeneration of the Pd(0) catalyst by a base.

Data Presentation

The following table summarizes typical reaction conditions for the Heck reaction of this compound with various alkenes. The conditions are based on established protocols for similar electron-deficient aryl bromides, highlighting the expected chemoselectivity at the C-Br bond.

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Styrene (B11656) | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 100-120 | 12-24 | >90 (expected) |

| 2 | n-Butyl acrylate (B77674) | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 100 | 12 | >90 (expected) |

| 3 | Ethylene glycol vinyl ether | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | DMA | 110 | 16 | >85 (expected) |

Experimental Protocols

General Considerations

Due to the presence of an electron-withdrawing nitro group, this compound is an activated substrate for the Heck reaction, which generally allows for milder reaction conditions and good yields. The key to a successful and selective reaction is the careful control of reaction parameters.

Protocol 1: Heck Reaction with Styrene

This protocol details a general procedure for the coupling of this compound with styrene.

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

-

Nitrogen or Argon gas supply

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Under the inert atmosphere, add anhydrous N,N-dimethylformamide (5 mL) followed by styrene (1.2 mmol, 1.2 equiv).

-

Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (E)-2-chloro-4-nitro-1-styrylbenzene.

Protocol 2: Microwave-Assisted Heck Reaction with n-Butyl Acrylate

For a more rapid reaction, a microwave reactor can be utilized.

Materials:

-

This compound

-

n-Butyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (B128534) (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Microwave reaction vial with a stir bar

Procedure:

-

In a microwave reaction vial, combine this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

-

Add anhydrous N,N-dimethylformamide (5 mL), n-butyl acrylate (1.5 mmol, 1.5 equiv), and triethylamine (2.0 mmol, 2.0 equiv).

-

Seal the vial and heat in a microwave reactor at a set temperature (e.g., 150 °C) for a shorter duration (e.g., 15-60 minutes).

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the vial to room temperature and proceed with the workup and purification as described in Protocol 1.

Logical Relationships in Catalyst and Ligand Selection

The choice of catalyst and ligand is crucial for the success of the Heck reaction. The following diagram illustrates the relationship between substrate properties and the selection of the catalytic system.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-2-chloro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation is widely utilized in the pharmaceutical and materials science industries due to its broad substrate scope and tolerance of various functional groups.[2] These application notes provide a detailed guide for the Buchwald-Hartwig amination of 1-bromo-2-chloro-4-nitrobenzene, a substrate featuring both a bromo and a chloro substituent, as well as an electron-withdrawing nitro group. The differential reactivity of the carbon-halogen bonds allows for selective amination at the more reactive C-Br bond.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex. The key steps of the mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate. Given the higher reactivity of the C-Br bond compared to the C-Cl bond, this addition occurs selectively at the bromine- substituted position.

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center of the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired N-aryl amine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3]

A potential side reaction is the β-hydride elimination, which can be suppressed by the appropriate choice of a bulky phosphine (B1218219) ligand that favors the reductive elimination pathway.[1]

Data Presentation

The following tables summarize representative reaction conditions and yields for the Buchwald-Hartwig amination of aryl halides structurally similar to this compound. This data, compiled from analogous reactions in the scientific literature, serves as a strong starting point for optimizing the reaction of the target substrate.[2]

Table 1: Buchwald-Hartwig Amination of 4-Bromobenzotrifluoride with Aniline (B41778) [2]

| Parameter | Value |

| Aryl Halide | 4-Bromobenzotrifluoride (1.0 mmol) |

| Amine | Aniline (1.2 mmol) |

| Palladium Precatalyst | Pd₂(dba)₃ (2 mol%) |

| Ligand | XPhos (4 mol%) |

| Base | Sodium tert-butoxide (1.4 mmol) |

| Solvent | Toluene (B28343) (5 mL) |

| Temperature | 100 °C |

| Time | 24 h |

| Yield | Determined by GC analysis |

Table 2: Buchwald-Hartwig Amination of 2-Bromo-13α-estrone 3-methyl ether with Nitroanilines [4]

| Parameter | Value |

| Aryl Halide | 2-Bromo-13α-estrone 3-methyl ether (0.25 mmol) |

| Amine | Nitroaniline (1.2 equiv) |

| Palladium Catalyst | Pd(OAc)₂ (10 mol%) |

| Ligand | XPhos (10 mol%) |

| Base | KOt-Bu |

| Solvent | Not Specified |

| Temperature | 100 °C |

| Time | 10 min (microwave irradiation) |

| Yield | High |

Experimental Protocols